molecular formula C19H15FN2O4 B11339741 Methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11339741
M. Wt: 354.3 g/mol
InChI Key: BMJVTSBZNDTGBW-UHFFFAOYSA-N
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Description

METHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: This step often involves a halogenation reaction, where a fluorine atom is introduced to the aromatic ring.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the oxazole moiety.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or tool compound in biochemical studies to investigate specific molecular pathways or targets.

Mechanism of Action

The mechanism of action of METHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxazole ring and fluorinated aromatic ring may play key roles in binding to molecular targets, while the amide linkage could influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • METHYL 3-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
  • METHYL 2-FLUOROBENZOATE

Comparison:

  • Structural Differences: While similar compounds may share the fluorinated aromatic ring or the ester functionality, the presence of the oxazole ring and the specific positioning of functional groups in METHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE make it unique.
  • Reactivity: The unique combination of functional groups in this compound may result in different reactivity patterns compared to similar compounds.
  • Applications: The specific structural features of this compound may make it more suitable for certain applications, such as targeting specific biological pathways or creating materials with desired properties.

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

methyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H15FN2O4/c1-11-7-8-12(9-14(11)20)17-10-16(22-26-17)18(23)21-15-6-4-3-5-13(15)19(24)25-2/h3-10H,1-2H3,(H,21,23)

InChI Key

BMJVTSBZNDTGBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC)F

Origin of Product

United States

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